Mutant-Selective PDGFRα Kinase Inhibition
The compound exhibits a superior binding and inhibitory profile against oncogenic mutant forms of PDGFR family kinases compared to their wild-type counterparts, a key differentiator from less discriminative kinase inhibitors [REFS-1, REFS-2]. While many first-generation kinase inhibitors bind both mutant and wild-type forms, often causing dose-limiting toxicity, this compound's 'selective tendency' is a critical advantage for preclinical research into tumors driven by specific mutations [1].
| Evidence Dimension | Kinase Binding/Inhibition Selectivity |
|---|---|
| Target Compound Data | Selective binding and/or inhibition of KIT and PDGFRA mutants |
| Comparator Or Baseline | Wild-type KIT and PDGFRA isoforms |
| Quantified Difference | Qualitatively described as a 'selective tendency' and 'more potent at inhibiting oncogenic mutant forms' [1]. Exact binding constants (Kd/IC50) for mutant vs. wild-type are not publicly available. |
| Conditions | Kinase profiling assay; specific methodology reported in the full text of Eur J Med Chem 2011 [1]. |
Why This Matters
For procurement, this ensures the compound is the correct tool to study drug resistance mechanisms, as it displaces less therapeutically relevant wild-type kinases, a differentiation point against non-selective kinase inhibitors like staurosporine or broad-spectrum sunitinib.
- [1] Shallal HM, Russu WA. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. Eur J Med Chem. 2011 Jun;46(6):2043-57. DOI: 10.1016/j.ejmech.2011.02.057. PMID: 21429632. View Source
- [2] Russu WA, Shallal HM. Piperazinylpyrimidine analogues as protein kinase inhibitors. United States Patent US 8,609,672. 2013 Dec 17. View Source
